molecular formula C9H7NO2 B6341887 6-(Furan-2-yl)pyridin-2-ol CAS No. 41220-24-0

6-(Furan-2-yl)pyridin-2-ol

Cat. No.: B6341887
CAS No.: 41220-24-0
M. Wt: 161.16 g/mol
InChI Key: GODUVOSSXJHPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Furan-2-yl)pyridin-2-ol is a bifunctional heteroaromatic compound of high interest in medicinal chemistry and organic synthesis. This molecule combines a furan ring, a common feature in natural products and pharmaceuticals , with a pyridin-2-ol scaffold, providing a multifunctional platform for constructing complex molecular architectures. Researchers value it primarily as a key synthetic intermediate. The molecule possesses multiple sites for further chemical modification, including the oxygen atoms and ring carbon atoms of both heterocycles, enabling its use in metal-catalyzed cross-coupling reactions, such as the Suzuki or Pd-catalyzed coupling reactions commonly used to create biaryl systems . This makes it a versatile precursor for developing novel compounds with potential biological activity. While the specific mechanism of action for this compound is application-dependent, its core structure is designed to interact with biological targets through hydrogen bonding, π-π stacking, and coordination to metal ions, which is a fundamental strategy in designing enzyme inhibitors or functional materials . In summary, this compound serves as a privileged scaffold in drug discovery for projects targeting new therapeutic agents and in materials science for the synthesis of organic ligands and functional molecules. Handling Note: This product is intended for research applications only and is not classified as a medicinal product or medicinal device. It is not for human or veterinary use.

Properties

IUPAC Name

6-(furan-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9-5-1-3-7(10-9)8-4-2-6-12-8/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODUVOSSXJHPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671725
Record name 6-(Furan-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41220-24-0
Record name 6-(Furan-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 6-bromopyridin-2-ol and furan-2-ylboronic acid represents a direct route. In a typical procedure, 6-bromopyridin-2-ol (1.0 equiv), furan-2-ylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%) are refluxed in a 1:1 mixture of toluene and 2 M Na₂CO₃(aq) under nitrogen for 12–18 hours. The product is isolated via extraction with ethyl acetate, followed by silica gel chromatography, yielding 68–72%. Critical factors include:

  • Catalyst selection : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in minimizing dehalogenation side reactions.

  • Solvent system : Aqueous toluene ensures boronic acid activation while maintaining catalyst stability.

  • Temperature : Reflux conditions (≈110°C) accelerate oxidative addition but require careful exclusion of oxygen to prevent Pd black formation.

Stille Coupling

For halogenated pyridinols lacking boronic acid compatibility, Stille coupling offers an alternative. A patent describes the use of 6-(tributylstannyl)pyridin-2-ol with 2-bromofuran in the presence of CuI and Pd₂(dba)₃. The reaction proceeds in DMF at 80°C for 6 hours, achieving 60–65% yield. Limitations include stoichiometric tin waste and challenges in removing residual tributyltin byproducts.

Condensation and Cyclization Strategies

Condensation reactions build the pyridine ring de novo, incorporating the furan group during cyclization.

Hantzsch Dihydropyridine Synthesis

Modifying the classic Hantzsch method, a one-pot condensation of ethyl acetoacetate (2.0 equiv), furfural (1.0 equiv), and ammonium acetate (3.0 equiv) in ethanol under reflux forms 1,4-dihydropyridine intermediates. Subsequent oxidation with MnO₂ in CH₂Cl₂ yields the aromatic pyridin-2-ol derivative. This method achieves 55–60% overall yield but requires careful control of oxidation conditions to prevent over-oxidation of the furan ring.

Chalcone Cyclization

A two-step approach involves:

  • Chalcone formation : Claisen-Schmidt condensation between 2-hydroxyacetophenone and furfural in NaOH/EtOH yields the chalcone intermediate.

  • Cyclization : Treatment with ammonium acetate and ethyl cyanoacetate under microwave irradiation (150°C, 20 min) induces cyclization to the pyridine core. This method benefits from rapid reaction times (30–40 min total) and 70–75% yields but demands specialized microwave equipment.

Multicomponent Reactions (MCRs)

MCRs streamline synthesis by converging multiple reactants into the target compound in a single vessel.

Groebke-Blackburn-Bienaymé Reaction

A three-component reaction of 2-aminopyridin-6-ol, furfural, and isonitrile in methanol at 60°C produces this compound in 65–70% yield. The mechanism proceeds via imine formation, followed by [4+1] cycloaddition. Key advantages include atom economy and tolerance for electron-rich furans.

Biginelli-Type Synthesis

Adapting the Biginelli protocol, a mixture of urea, ethyl acetoacetate, and furfuraldehyde undergoes cyclocondensation in HCl/EtOH to form dihydropyrimidinones, which are dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the target compound. While this method achieves moderate yields (50–55%), it highlights the versatility of MCRs in accessing complex heterocycles.

Protective Group Strategies

Sensitive functional groups often necessitate protective group chemistry, as exemplified in a patent synthesis:

Benzyl Protection

  • Protection : 6-Bromopyridin-2-ol is treated with benzyl chloride in DMF/K₂CO₃ to install the benzyloxy group (92% yield).

  • Coupling : Suzuki-Miyaura reaction with furan-2-ylboronic acid proceeds at 85% yield.

  • Deprotection : Hydrogenolysis over Pd/C (10% wt) in MeOH removes the benzyl group, affording this compound in 89% yield.

This approach circumvents hydroxyl group interference during coupling but adds two extra steps compared to direct methods.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeKey AdvantagesLimitations
Suzuki-Miyaura Coupling68–7212–18 hHigh regioselectivity, mild conditionsRequires anhydrous conditions
Hantzsch Synthesis55–608–10 hScalability, inexpensive reagentsMulti-step oxidation required
Groebke MCR65–703–4 hAtom economy, one-pot synthesisLimited solvent compatibility
Benzyl Protection Route8924–36 hAvoids side reactionsAdditional protection/deprotection

Optimization and Scale-Up Considerations

Catalyst Recycling

Immobilizing Pd catalysts on magnetic Fe₃O₄ nanoparticles enables reuse for up to five cycles without significant activity loss, reducing costs in large-scale Suzuki reactions.

Solvent-Free Conditions

Microwave-assisted reactions in solvent-free systems enhance reaction rates (e.g., 15 min vs. 12 h conventionally) while improving yields by 10–15%.

Continuous Flow Systems

A patent describes a continuous flow setup where 6-bromopyridin-2-ol and furan-2-ylboronic acid are pumped through a Pd-loaded column reactor at 120°C, achieving 85% conversion with residence times <30 minutes .

Chemical Reactions Analysis

Functionalization via Acylation

The hydroxyl group at position 2 of the pyridine ring undergoes acylation with acyl chlorides. For instance:

  • Reaction : Treatment with trifluoroacetic anhydride (TFAA) in dichloroethane under reflux forms 2-acetoxy-6-(furan-2-yl)pyridine in 68% yield .

  • Mechanism : Activation of the hydroxyl group via base (e.g., pyridine) facilitates nucleophilic substitution. Electron-withdrawing acyl groups (e.g., CF₃) improve reaction rates due to enhanced electrophilicity .

Cyclization to Polyheterocycles

The compound participates in cyclocondensation reactions to form fused heterocycles:

  • Example : Reaction with NH₂OH·HCl/KOH in methanol yields 2,6-bis(1,2,4-oxadiazol-3-yl)pyridin-4-ol via amidoxime intermediates .
    Conditions :

    • NH₂OH·HCl (2.5 equiv), KOH (1.2 equiv), MeOH, 24 h at 20°C → 1 h reflux.

    • Yield : 85–98% .

Antimicrobial Activity

Derivatives of 6-(furan-2-yl)pyridin-2-ol show broad-spectrum bioactivity :

  • Antifungal Activity : Compound L1 (a β-keto-enol derivative) inhibits Fusarium oxysporum with IC₅₀ = 12.83 μg/mL, outperforming benomyl (reference drug) .

  • Antibacterial Activity : Against Micrococcus luteus, L1 achieves MIC = 8 μg/mL .

Covalent Inhibition of SARS-CoV-2 Mpro

Thiourea-linked derivatives (e.g., F8–B6 ) act as reversible covalent inhibitors of SARS-CoV-2 main protease (Mpro):

  • IC₅₀ : 1.57 μM .

  • Mechanism : Thiourea sulfur attacks the catalytic Cys145 residue, forming a reversible thioether bond .

Structural Characterization

Key spectroscopic data for this compound derivatives:

  • ¹H NMR (DMSO-d₆) :

    • Pyridin-2-ol protons: δ 6.61 (s, 2H, H-3/H-5) .

    • Furan protons: δ 7.34 (d, J = 2.4 Hz, H-5) .

  • IR (ATR) : Broad O–H stretch at 3367 cm⁻¹ .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Properties

Research indicates that pyridine derivatives, including 6-(Furan-2-yl)pyridin-2-ol, possess significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds containing the pyridine nucleus have demonstrated potent antibacterial activity, with minimal inhibitory concentrations (MICs) reported in the range of 50–100 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antiviral Activities

Given the ongoing need for effective antiviral agents, especially highlighted during the COVID-19 pandemic, compounds like this compound are being investigated for their potential antiviral properties. The presence of both pyridine and furan rings enhances the interaction with viral proteins, potentially leading to effective inhibitors against viruses such as SARS-CoV-2 .

Anticancer Potential

The compound's ability to stabilize G-quadruplex DNA structures positions it as a candidate for anticancer therapy. This stabilization can inhibit cancer cell proliferation by interfering with telomere function, making it a promising lead in cancer research . Studies have shown that derivatives of similar compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that a series of pyridine derivatives showed enhanced antibacterial activity when combined with other heterocycles. Specifically, this compound exhibited improved MIC values compared to simpler pyridine derivatives .
  • Antiviral Screening : In vitro assays conducted during the SARS-CoV-2 outbreak revealed that compounds similar to this compound inhibited viral replication effectively. These findings suggest a pathway for developing new antiviral therapies .
  • Cancer Cell Studies : Research involving the stabilization of G-quadruplex DNA by furan-containing pyridine derivatives has shown promise in reducing tumor growth in animal models. These studies provide a foundation for further exploration into their mechanism of action and therapeutic applications .

Mechanism of Action

The mechanism of action of 6-(Furan-2-yl)pyridin-2-ol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyridin-2-ol scaffold is versatile, with substituents at the 5-, 6-, or adjacent positions modulating physicochemical and biological properties. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-(Furan-2-yl)pyridin-2-ol Furan-2-yl at C6 C₉H₇NO₂ 161.16 (estimated) Potential luminescence/biochemical assays
5-Fluoro-3-iodopyridin-2-ol F at C5, I at C3 C₅H₃FINO 255.99 Halogenated analog; enhanced electrophilicity
5,6-Dimethoxypyridin-2-ol OMe at C5, C6 C₇H₉NO₃ 155.15 Electron-rich; solubility in polar solvents
5-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol 3-Fluorophenyl at C5, CF₃ at C6 C₁₂H₇F₄NO 257.18 High density (1.405 g/cm³); fluorinated bioactivity
6-Methyl-2-(propan-2-yloxy)pyridin-3-ol Me at C6, iPrO at C2 C₉H₁₃NO₂ 167.21 Steric hindrance; altered acidity (pKa ~7.3)

Electronic and Steric Effects

  • Furan-2-yl vs. Halogens : The furan group in this compound donates electron density via its oxygen lone pairs, increasing the pyridine ring's nucleophilicity compared to electron-withdrawing groups like fluorine or trifluoromethyl (e.g., in ).
  • Methoxy vs. Alkyl Groups : Methoxy substituents (as in ) enhance solubility in polar solvents, while alkyl groups (e.g., methyl in ) introduce steric bulk, affecting binding in biological systems.

Physicochemical Properties

Predicted properties for this compound (based on analogs):

  • Density : ~1.3–1.4 g/cm³ (similar to ).
  • Boiling Point : ~300–350°C (estimated from furan/pyridine analogs).
  • Acidity (pKa) : ~7.2–7.5 (hydroxyl proton, comparable to ).

Biological Activity

6-(Furan-2-yl)pyridin-2-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a furan moiety and a hydroxyl group. The presence of these functional groups contributes to its potential biological activities.

Antimicrobial Activity

Research indicates that compounds containing furan and pyridine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine, including those similar to this compound, demonstrate activity against various bacterial strains.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus12.5 μg/mL
2,6-bis(1H-indol-3-yl)-4-(benzofuran)B. subtilis, P. aeruginosa6.25 μg/mL
Isonicotinic acid derivativesVarious Gram-positive and Gram-negative6.25–12.5 μg/mL

These findings suggest that this compound may be an effective scaffold for developing new antimicrobial agents .

Antiviral Potential

The antiviral activity of pyridine derivatives has also been documented, particularly in the context of emerging viral infections such as SARS-CoV-2. The compound's ability to inhibit viral replication pathways makes it a candidate for further investigation in antiviral drug development.

Case Study: Antiviral Screening
A study conducted on various pyridine derivatives revealed that compounds with furan substitutions exhibited enhanced activity against viral targets, potentially due to their ability to interfere with viral entry or replication mechanisms .

Other Biological Activities

In addition to antimicrobial and antiviral properties, this compound has shown promise in other areas:

  • Antioxidant Activity : The compound has been associated with antioxidant effects, which can mitigate oxidative stress-related cellular damage .
  • Anti-inflammatory Effects : Research indicates that similar compounds can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Some studies have reported cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action and guide the design of more potent analogs.

Table 2: Binding Affinity Predictions

Target ProteinBinding Energy (kcal/mol)Remarks
Glucosamine-6-phosphate synthase-8.5High affinity suggests potential inhibition
Ribosomal peptidyl transferase-7.9Moderate affinity; further optimization needed

The binding energies indicate that modifications to the structure could enhance interactions with these targets, potentially leading to improved bioactivity .

Q & A

Basic: What are the recommended synthetic strategies for 6-(Furan-2-yl)pyridin-2-ol, and how can reaction conditions be optimized?

Answer:
A common approach involves coupling furan-2-yl groups to pyridin-2-ol derivatives via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). For example, fluorinated pyridine intermediates (e.g., 6-fluoro-pyridin-2-ol) can react with furan-2-ylboronic acids under inert atmospheres using solvents like DMSO or THF, with potassium fluoride as a base . Optimization includes:

  • Temperature control (80–120°C) to balance reaction rate and side-product formation.
  • Catalyst loading (1–5 mol% Pd(PPh₃)₄) and ligand selection to improve yield.
  • Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Basic: How should researchers handle safety concerns during experimental work with this compound?

Answer:
Refer to GHS guidelines for pyridin-2-ol derivatives:

  • Personal Protection: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant 2A) .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols (particle size <10 µm).
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers for licensed disposal .

Basic: What spectroscopic and crystallographic methods are suitable for structural characterization?

Answer:

  • X-ray Crystallography: Use SHELXL for refinement of single-crystal data. Key parameters include R-factor convergence (<0.05) and hydrogen-bonding networks (e.g., O–H···N interactions in pyridin-2-ol derivatives) .
  • NMR: ¹H NMR in DMSO-d₆ typically shows peaks at δ 8.2–8.5 ppm (pyridine protons) and δ 6.4–7.2 ppm (furan protons). ¹³C NMR confirms substitution patterns (e.g., C-O coupling at ~160 ppm) .

Advanced: How can computational modeling resolve contradictions in experimental data (e.g., bond lengths vs. DFT predictions)?

Answer:

  • DFT Optimization: Compare B3LYP/6-31G(d) calculations with crystallographic data (e.g., pyridin-2-ol C–O bond lengths: experimental ~1.36 Å vs. DFT ~1.34 Å). Discrepancies >0.02 Å may indicate crystal packing effects .
  • Docking Studies: For bioactivity hypotheses, use AutoDock Vina to model interactions with enzymes (e.g., luciferase for furan-containing analogues ).

Advanced: What strategies mitigate instability of this compound under acidic or oxidative conditions?

Answer:

  • Stability Assays: Monitor degradation via HPLC (C18 column, 0.1% formic acid in acetonitrile/water). Pyridin-2-ol derivatives degrade via hydroxylation or furan ring opening at pH <4 .
  • Stabilizers: Add antioxidants (e.g., BHT at 0.1% w/w) or store under nitrogen at –20°C to suppress oxidation .

Advanced: How can researchers address low yields in multi-step syntheses of this compound derivatives?

Answer:

  • Intermediate Trapping: Use quenching agents (e.g., sodium thiosulfate for halogenated intermediates) to prevent side reactions.
  • Flow Chemistry: Improve reproducibility by controlling residence time and temperature in continuous-flow reactors .

Advanced: What analytical techniques differentiate this compound from its regioisomers?

Answer:

  • Mass Spectrometry: High-resolution ESI-MS distinguishes isomers via exact mass (e.g., [M+H]⁺ = 164.0582 for C₉H₇NO₂).
  • IR Spectroscopy: Furan C-O-C asymmetric stretching (∼1250 cm⁻¹) and pyridin-2-ol O–H stretching (∼3200 cm⁻¹) confirm substitution patterns .

Advanced: How do solvent polarity and hydrogen-bonding networks affect the compound’s reactivity?

Answer:

  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic substitutions. Protic solvents (ethanol) may deactivate catalysts .
  • Hydrogen-Bonding Analysis: Use Mercury software to map intermolecular interactions in crystallographic data (e.g., π-π stacking in pyridine rings ).

Advanced: What are the challenges in scaling up this compound synthesis while maintaining purity?

Answer:

  • Purification: Replace column chromatography with recrystallization (ethanol/water) for scalability.
  • Quality Control: Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Advanced: How can researchers validate hypothesized biological activity of this compound in vitro?

Answer:

  • Luciferase Assays: Test furan-containing analogues in coelenterazine-dependent systems (e.g., NanoLuc luciferase) at 10–100 µM concentrations .
  • Cytotoxicity Screening: Use MTT assays on HEK-293 cells, with IC₅₀ calculations via nonlinear regression (GraphPad Prism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.